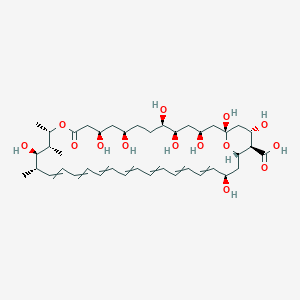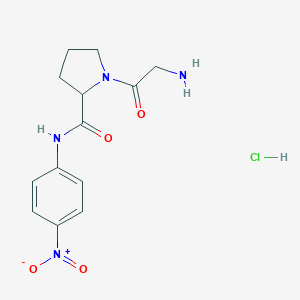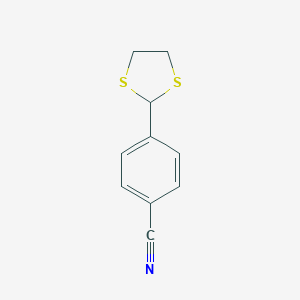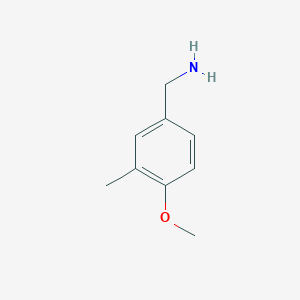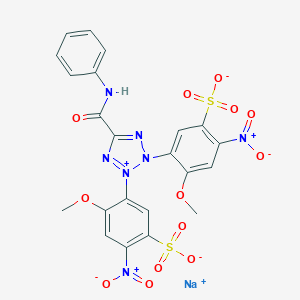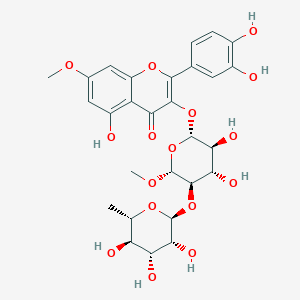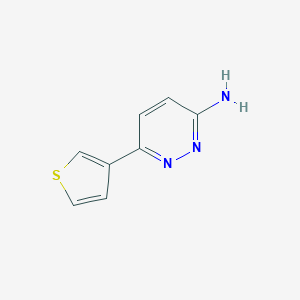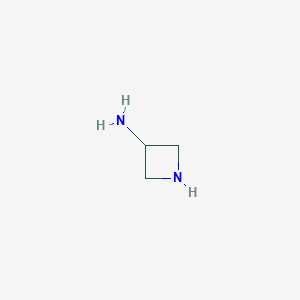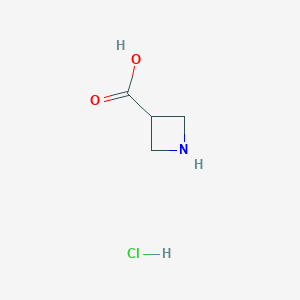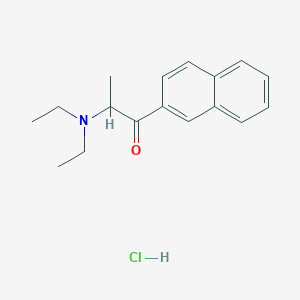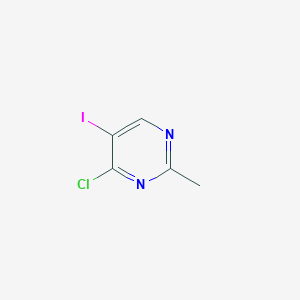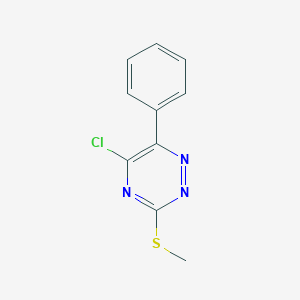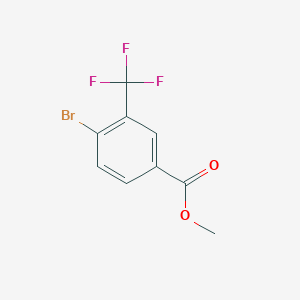
Methyl 4-bromo-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 4-bromo-3-(trifluoromethyl)benzoate is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of chemistry. This compound is part of a broader class of chemicals known for their intricate molecular structures and diverse chemical behaviors.
Synthesis Analysis
The synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate and related compounds involves complex chemical reactions. One study describes the synthesis of a related ortho-fluoroazobenzene derivative through a novel method, highlighting the intricate steps involved in creating such compounds (Sylvester & Benedict, 2021). Another research focused on synthesizing methyl 4-(bromomethyl)benzoate, indicating various conditions under which this compound can be synthesized with high yield (Bi Yun-mei, 2012).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior. The crystal structures of similar bromo–hydroxy–benzoic acid derivatives have been compared, emphasizing the importance of C—H⋯O hydrogen bonds and Br⋯O interactions in defining their structural characteristics (Suchetan et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate are complex and varied. For example, the synthesis and characterization of photoactive derivatives of this compound reveal insights into its photo-induced structural reorganization and photoactivity in solution, despite its inhibited photoactivity in the crystalline state (Sylvester & Benedict, 2021).
Physical Properties Analysis
The physical properties, including the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, have been studied, showing the formation of two-dimensional architectures primarily through hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate are closely linked to its molecular structure and synthesis pathways. Studies involving similar compounds have provided insights into their reactivity, molecular interactions, and potential applications in creating complex molecular architectures (Sylvester & Benedict, 2021); (Bi Yun-mei, 2012).
Applications De Recherche Scientifique
Nematic-Isotropic Transition Temperature Determination : It is used to determine the nematic-isotropic transition temperature of specific benzoates (Matsunaga, Echizen, Hashimoto, & Nakamura, 1998).
Preparation of 3-Amino-2,3,6-Trideoxy-D-Arabino-Hexose Hydrochloride : This chemical serves a role in the preparation of a specific hydrochloride, an enantiomorph of acosamine (Horton, Sorenson, & Weckerle, 1977).
Building Block for Pharmaceuticals and Materials : Its synthesis can be a building block for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Antimicrobial Compound Synthesis : It is used in synthesizing novel antimicrobial compounds with activity against various bacteria (Bhagat, Deshmukh, & Kuberkar, 2012).
Fluorescence Probe in Micelles and Vesicles : This chemical is utilized as a fluorescence probe to study intramolecular charge transfer (Singh & Darshi, 2002).
Synthesis of D-Forosamine : It plays a role in the synthesis of d-forosamine, a compound used in various applications (Baer & Hanna, 1981).
Synthesis of Chromenes and Chromones : It is used in synthesizing 2-trifluoromethyl-substituted polyfunctionalized chromenes and chromones (Wen, Zhang, Lin, Shen, & Lu, 2012).
Total Synthesis of Bisbibenzyls : It acts as an intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities (Hong-xiang, 2012).
Diels-Alder Reactions : This chemical is utilized in Diels-Alder reactions to prepare functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).
Synthesis of 3-Cyanoflavones : It is a precursor in synthesizing 3-cyanoflavones, active against certain fungal strains (Gaydou, Lassagne, Bombarda, Dherbomez, & Sinbandhit, 2006).
Crystal Structure Analysis : Its crystal structure is significant for understanding the architectures of bromo-hydroxy-benzoic acid derivatives (Suchetan, Suneetha, Naveen, Lokanath, & Krishna Murthy, 2016).
Synthesis of Antitumor Agents : Used in the synthesis of Nilotinib, an antitumor agent (Wang Cong-zhan, 2009).
Safety And Hazards
Methyl 4-bromo-3-(trifluoromethyl)benzoate is considered hazardous. It has been classified as having skin irritation (H315), eye irritation (H319), and specific target organ toxicity (single exposure) (H335) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety information includes pictograms GHS07, signal word “Warning”, and precautionary statements P261-P305+P351+P338 .
Propriétés
IUPAC Name |
methyl 4-bromo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVRLJMSCKUEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447393 | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
CAS RN |
107317-58-8 | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

